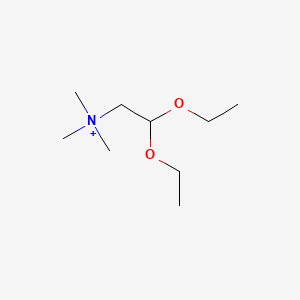
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is a chemical compound with the molecular formula C8H19NO2 It is known for its unique structure, which includes two ethoxy groups and a trimethylammonium group attached to an ethanaminium backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of trimethylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: This compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, potentially altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, 2,2-dimethoxy-N,N-dimethyl-: This compound has similar structural features but with dimethoxy groups instead of diethoxy groups.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound contains a phosphonooxy group, making it distinct in its chemical behavior and applications.
Uniqueness
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is unique due to its specific combination of ethoxy and trimethylammonium groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its amphiphilic nature make it a versatile compound in scientific research.
Properties
CAS No. |
39638-47-6 |
|---|---|
Molecular Formula |
C9H22NO2+ |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H22NO2/c1-6-11-9(12-7-2)8-10(3,4)5/h9H,6-8H2,1-5H3/q+1 |
InChI Key |
FZTPQGDNPICRDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


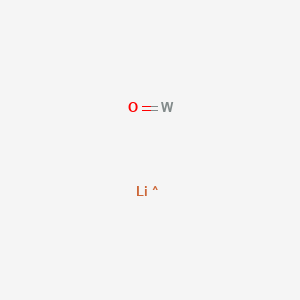
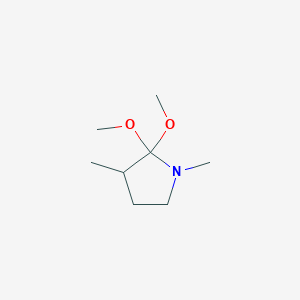
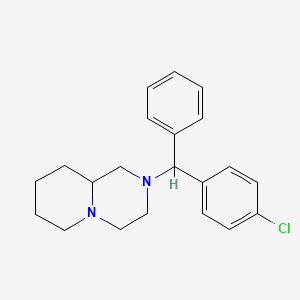
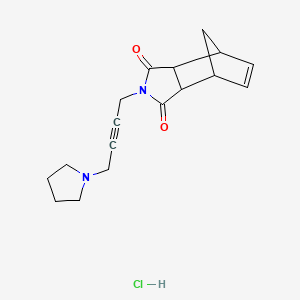
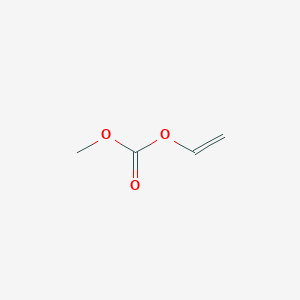
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
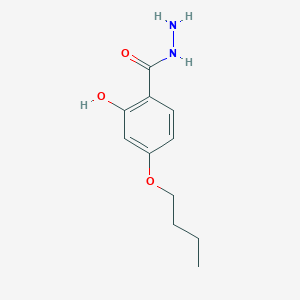

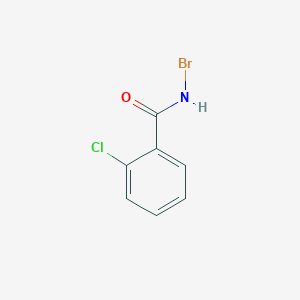


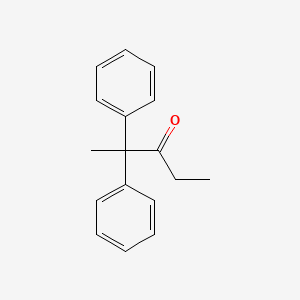
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
